N-[(2E)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide
Description
N-[(2E)-3-(2-Chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a sulfone-containing tetrahydrothienothiazole derivative characterized by a fused bicyclic core, a 2-chlorophenyl substituent, and a propanamide side chain. Its synthesis typically involves cyclocondensation of thiol-containing precursors followed by oxidation to introduce the sulfone moiety. Structural confirmation relies on spectroscopic techniques (e.g., $^1$H-NMR, X-ray crystallography), with key peaks in $^1$H-NMR spectra aligning with aromatic protons (δ 7.5–8.2 ppm) and sulfone-related signals . The sulfone group enhances metabolic stability compared to non-oxidized sulfur analogs, making it a candidate for pharmaceutical applications .
Properties
Molecular Formula |
C20H19ClN2O3S2 |
|---|---|
Molecular Weight |
435.0 g/mol |
IUPAC Name |
N-[3-(2-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide |
InChI |
InChI=1S/C20H19ClN2O3S2/c21-15-8-4-5-9-16(15)23-17-12-28(25,26)13-18(17)27-20(23)22-19(24)11-10-14-6-2-1-3-7-14/h1-9,17-18H,10-13H2 |
InChI Key |
LRVLCCZCUUZEFC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CCC3=CC=CC=C3)N2C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the thiazole ring structure. The final step involves the reaction of the thiazole derivative with phenylacetic acid under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(2E)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, leading to inhibition of enzyme activity. This compound is known to inhibit protein kinases by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key Observations :
- Core Heterocycles: The target compound’s tetrahydrothienothiazole core is less common than triazoles (e.g., ) or imidazoles (e.g., ), offering distinct electronic properties due to sulfur oxidation.
- The sulfone group differentiates it from thiol-containing analogs in .
Pharmacological and Physicochemical Properties
Notable Findings:
- The sulfone group in the target compound improves oxidative stability compared to thiol/thione-containing analogs , aligning with trends in sulfonamide drugs .
- Imidazole derivatives () exhibit higher solubility due to protonation at physiological pH, but this may limit blood-brain barrier penetration compared to the target compound’s neutral sulfone .
Biological Activity
N-[(2E)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its synthesis, mechanism of action, and various biological assays.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,4-d][1,3]thiazole moiety and a chlorophenyl group. Its molecular formula is C19H18ClN3O2S2, with a molecular weight of approximately 397.95 g/mol. The presence of the chlorophenyl group is notable for its influence on biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic route may include the formation of the thiazole ring followed by the introduction of the chlorophenyl and amide functionalities. Specific methods for synthesizing similar compounds have been documented, providing a basis for developing this particular structure.
Antiviral Activity
Recent studies have highlighted the antiviral potential of related thiazole derivatives. For instance, compounds containing thiadiazole rings have shown activity against tobacco mosaic virus (TMV), suggesting that similar structures may exhibit antiviral properties. The introduction of substituents such as chlorophenyl can enhance these effects due to increased lipophilicity and interaction with viral proteins.
Table 1: Antiviral Activity of Thiazole Derivatives
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| Ningnanmycin | 0.5 | 54.51 |
This table illustrates that certain derivatives exhibit significant inhibition rates against TMV, indicating potential for further development as antiviral agents.
Antimicrobial Properties
Thiazole derivatives are also known for their antimicrobial properties. Studies have reported that compounds with similar structures possess activity against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 50 µg/mL |
| Compound B | S. aureus | 25 µg/mL |
These findings suggest that this compound could exhibit similar antimicrobial effects.
The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that the thiazole and thieno moieties may interact with specific biological targets such as enzymes or receptors involved in viral replication or bacterial growth.
Case Studies and Research Findings
- Antiviral Screening : A study conducted by researchers synthesized various thiazole derivatives and screened them for antiviral activity against TMV. The results indicated that modifications at the phenyl ring significantly affected inhibition rates.
- Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial properties of thiazole derivatives against clinical isolates of bacteria, revealing promising results that warrant further investigation into structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
